molecular formula C7H4BrFN4 B1441071 5-(3-bromo-4-fluorophenyl)-2H-tetrazole CAS No. 874784-10-8

5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Cat. No. B1441071
M. Wt: 243.04 g/mol
InChI Key: PTGKEXZJIQANKQ-UHFFFAOYSA-N
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Description

The compound “5-(3-bromo-4-fluorophenyl)-2H-tetrazole” is a tetrazole derivative with bromine and fluorine substitutions on the phenyl ring . Tetrazoles are a class of compounds that contain a 5-membered ring with four nitrogen atoms. They are known for their energetic properties and use in pharmaceuticals.


Synthesis Analysis

While specific synthesis methods for “5-(3-bromo-4-fluorophenyl)-2H-tetrazole” were not found, the synthesis of similar compounds often involves reactions of phenols with other reagents .


Molecular Structure Analysis

The molecular structure of “5-(3-bromo-4-fluorophenyl)-2H-tetrazole” would likely involve a tetrazole ring attached to a phenyl ring with bromine and fluorine substitutions .

Scientific Research Applications

Synthesis and Biological Activity

One study explores the synthesis of 5-styryltetrazolo[1,5-c]quinazolines, highlighting their cytotoxicity against human breast adenocarcinoma and cervical cancer cells. This research demonstrates the compound's potential in cancer treatment through molecular docking studies, indicating its interaction with tubulin heterodimers, essential for cell division (Mphahlele, Gildenhuys, & Parbhoo, 2017).

Photophysical Properties

Another study focuses on novel coumarin-based organic dyes incorporating tetrazoles. These compounds exhibit unique photophysical properties useful in photonic and electronic devices. The research underscores how substituting halogens affects these properties, offering insights into solvatochromism and fluorescence lifetimes, which are crucial for developing advanced materials (Kumbar et al., 2018).

Corrosion Inhibition

Research into the inhibition of copper corrosion in sulfuric acid by 5-phenyltetrazole derivatives, including variations similar to the subject compound, reveals significant corrosion inhibition efficiency. This study provides valuable information for protecting metals against corrosion, crucial in industrial applications (Tan et al., 2019).

High Energy Materials

The preparation and characterization of high energy compounds from fluorodinitromethyl-2H-tetrazole, related to the compound of interest, highlight the potential applications in the explosives industry. This research demonstrates the stability and sensitivity of such compounds, providing insights into designing safer and more efficient energetic materials (Haiges & Christe, 2015).

Liquid Crystals

Investigations into tetrazole liquid crystals reveal the synthesis and characterization of tetrazole derivatives as components of liquid crystal materials. This study highlights the impact of molecular structure on mesogenic behavior, offering insights into the development of novel liquid crystal displays and other optical devices (Tariq et al., 2013).

Luminescence and Coordination Chemistry

Research on iridium tetrazolate complexes emphasizes the role of ancillary ligands in color tuning, crucial for the development of light-emitting devices. This study showcases the versatility of tetrazole derivatives in creating materials with tailored photophysical properties, suitable for OLEDs and other applications in the field of luminescence (Stagni et al., 2008).

properties

IUPAC Name

5-(3-bromo-4-fluorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGKEXZJIQANKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696159
Record name 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-bromo-4-fluorophenyl)-2H-tetrazole

CAS RN

874784-10-8
Record name 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874784-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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